2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the class of tetrahydropyridoindoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of 2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antiproliferative activity against various cancer cell lines by interfering with DNA synthesis and inhibiting cell proliferation . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole derivatives: These compounds share a similar core structure and have been studied for their anti-cancer properties.
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole derivatives: These derivatives are also investigated for their potential as estrogen receptor modulators in cancer treatment.
Uniqueness
2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole stands out due to its specific structural modifications, which enhance its antiproliferative activity.
Properties
CAS No. |
16566-78-2 |
---|---|
Molecular Formula |
C22H27N3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C22H27N3/c1-2-3-14-24-15-11-22-20(17-24)19-6-4-5-7-21(19)25(22)16-10-18-8-12-23-13-9-18/h4-9,12-13H,2-3,10-11,14-17H2,1H3 |
InChI Key |
IRHMIPLGKBRHIW-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
Canonical SMILES |
CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
16566-78-2 | |
Synonyms |
2,3,4,5-Tetrahydro-2-butyl-5-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
Origin of Product |
United States |
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